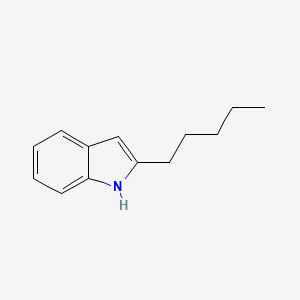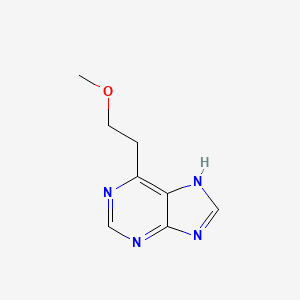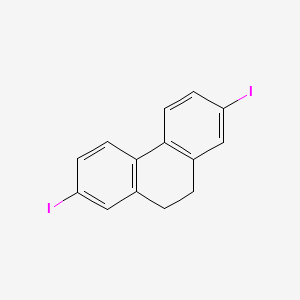
6-(2-ethoxyethyl)-7H-purine
描述
6-(2-ethoxyethyl)-7H-purine: is a purine derivative that features an ethoxyethyl group attached to the sixth position of the purine ring Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-ethoxyethyl)-7H-purine typically involves the alkylation of a purine precursor. One common method is to start with 6-chloropurine, which undergoes a nucleophilic substitution reaction with 2-ethoxyethylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
化学反应分析
Types of Reactions:
Oxidation: 6-(2-ethoxyethyl)-7H-purine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced purine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products:
Oxidized Derivatives: Various oxidized forms of the purine ring.
Reduced Derivatives: Reduced forms of the purine ring.
Substituted Derivatives: Purine derivatives with different functional groups replacing the ethoxyethyl group.
科学研究应用
Chemistry: 6-(2-ethoxyethyl)-7H-purine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It may serve as a model compound for understanding the behavior of purine-based drugs.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 6-(2-ethoxyethyl)-7H-purine involves its interaction with various molecular targets, including enzymes and receptors. The ethoxyethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with nucleic acids and proteins, potentially inhibiting the activity of enzymes involved in DNA replication and repair. This makes it a potential candidate for the development of antiviral and anticancer agents.
相似化合物的比较
6-methylpurine: A purine derivative with a methyl group at the sixth position.
6-ethylpurine: A purine derivative with an ethyl group at the sixth position.
6-(2-methoxyethyl)-7H-purine: A purine derivative with a methoxyethyl group at the sixth position.
Comparison: 6-(2-ethoxyethyl)-7H-purine is unique due to the presence of the ethoxyethyl group, which can influence its chemical and biological properties. Compared to 6-methylpurine and 6-ethylpurine, the ethoxyethyl group provides additional flexibility and potential for further functionalization. The presence of the ethoxyethyl group can also enhance the compound’s solubility in organic solvents, making it more versatile in various applications.
属性
IUPAC Name |
6-(2-ethoxyethyl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-14-4-3-7-8-9(12-5-10-7)13-6-11-8/h5-6H,2-4H2,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVCSFLFEMVPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=C2C(=NC=N1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582368 | |
| Record name | 6-(2-Ethoxyethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920503-80-6 | |
| Record name | 6-(2-Ethoxyethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B3361543.png)
